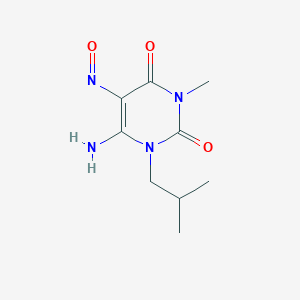

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil

Description

Properties

IUPAC Name |

6-amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(2)4-13-7(10)6(11-16)8(14)12(3)9(13)15/h5H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWGPZUKJUEITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202378 | |

| Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54052-67-4 | |

| Record name | 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54052-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054052674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-isobutyl-3-methyl-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a robust two-step process, commencing with the formation of the precursor, 6-amino-1-isobutyl-3-methyluracil, followed by a controlled nitrosation to yield the final product. This document offers detailed experimental protocols, mechanistic insights, and critical process parameters, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Substituted uracil derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Among these, 5-nitroso-6-aminouracils are of particular interest as versatile precursors for the synthesis of purine analogs, such as xanthines and isoxanthines, which exhibit diverse biological activities. This guide focuses on the synthesis of a specific, asymmetrically substituted derivative, this compound, detailing a reliable and reproducible synthetic route.

The presented pathway is strategically divided into two key transformations:

-

Step 1: Synthesis of 6-Amino-1-isobutyl-3-methyluracil: This initial step involves the construction of the core uracil ring system through the condensation of an unsymmetrical urea, 1-isobutyl-3-methylurea, with cyanoacetic acid.

-

Step 2: Nitrosation of 6-Amino-1-isobutyl-3-methyluracil: The second and final step introduces the nitroso group at the C5 position of the uracil ring via electrophilic substitution using a nitrosating agent.

This guide will provide a detailed exposition of each step, including the underlying chemical principles and practical experimental procedures.

Part 1: Synthesis of the Precursor, 6-Amino-1-isobutyl-3-methyluracil

The foundational step in this synthesis is the construction of the substituted 6-aminouracil ring. This is achieved through a well-established condensation reaction between a 1,3-disubstituted urea and a reactive methylene compound, in this case, cyanoacetic acid. The causality behind this approach lies in the inherent reactivity of the starting materials, which allows for a direct and efficient cyclization to form the desired pyrimidine-2,4-dione scaffold.

Synthesis of the Starting Material: 1-Isobutyl-3-methylurea

The synthesis of the asymmetrically substituted urea, 1-isobutyl-3-methylurea, is a prerequisite for the subsequent cyclization. A highly efficient and straightforward method for its preparation is the reaction of isobutyl isocyanate with methylamine. Isocyanates are highly reactive electrophiles that readily undergo nucleophilic addition with amines to form ureas in high yield.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of methylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Addition of Isobutyl Isocyanate: The solution is cooled in an ice bath to 0-5 °C. Isobutyl isocyanate (1.0 equivalent) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The solvent is removed under reduced pressure to yield the crude product. The resulting solid is typically of high purity and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

| Reactant | Molar Ratio | Notes |

| Methylamine | 1.0 | A 40% solution in water or a solution in an organic solvent can be used. |

| Isobutyl Isocyanate | 1.0 | Highly reactive and moisture-sensitive. Handle with care. |

Cyclization to form 6-Amino-1-isobutyl-3-methyluracil

The cyclization reaction to form the 6-aminouracil ring proceeds via the condensation of 1-isobutyl-3-methylurea with cyanoacetic acid. This reaction is typically carried out in the presence of a dehydrating agent, such as acetic anhydride, which facilitates the formation of a reactive intermediate and drives the reaction towards the cyclized product.

The reaction is believed to proceed through the formation of an N-cyanoacetylurea intermediate. The acetic anhydride activates the cyanoacetic acid, making it more susceptible to nucleophilic attack by the urea. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the 6-aminouracil ring.

Figure 1: Proposed mechanism for the formation of 6-Amino-1-isobutyl-3-methyluracil.

-

Reaction Setup: A mixture of 1-isobutyl-3-methylurea (1.0 equivalent) and cyanoacetic acid (1.0-1.2 equivalents) in acetic anhydride (as both solvent and dehydrating agent) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: The reaction mixture is heated to reflux (approximately 130-140 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess acetic anhydride is carefully quenched by the slow addition of water or ethanol. The precipitated product is collected by filtration, washed with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure 6-amino-1-isobutyl-3-methyluracil.

Part 2: Nitrosation of 6-Amino-1-isobutyl-3-methyluracil

The final step in the synthesis is the introduction of the nitroso group at the C5 position of the uracil ring. This is an electrophilic aromatic substitution reaction, where the electron-rich uracil ring is attacked by a nitrosating agent. The 6-amino group is a strong activating group, directing the substitution to the C5 position.

The Nitrosation Reaction

The nitrosation is typically carried out using sodium nitrite in an acidic medium, such as acetic acid or hydrochloric acid.[1] In the acidic environment, nitrous acid (HNO₂) is generated in situ, which then forms the highly electrophilic nitrosonium ion (NO⁺). The nitrosonium ion is the active nitrosating species that attacks the C5 position of the 6-aminouracil ring.

The mechanism involves the formation of the nitrosonium ion from sodium nitrite and acid, followed by the electrophilic attack of the nitrosonium ion on the electron-rich C5 position of the 6-aminouracil. A subsequent deprotonation restores the aromaticity of the ring, yielding the 5-nitroso product.

Figure 2: Mechanism of the nitrosation of 6-Amino-1-isobutyl-3-methyluracil.

-

Reaction Setup: 6-Amino-1-isobutyl-3-methyluracil (1.0 equivalent) is suspended in a mixture of glacial acetic acid and water in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Addition of Sodium Nitrite: The suspension is cooled to 10-15 °C in an ice-water bath. A solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of water is added dropwise, maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 10-15 °C for an additional 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.

-

Work-up and Isolation: The precipitate is collected by filtration, washed thoroughly with cold water to remove any residual acid and salts, and then with a small amount of cold ethanol.

-

Drying: The product is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to yield this compound as a colored solid.

| Parameter | Value | Rationale |

| Temperature | 10-15 °C | To control the exothermic reaction and prevent the decomposition of nitrous acid. |

| pH | Acidic | Essential for the in situ generation of the nitrosonium ion. |

| Stirring | Vigorous | To ensure efficient mixing of the heterogeneous reaction mixture. |

Overall Synthetic Pathway

Figure 3: Overall synthetic pathway for this compound.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for this compound. The two-step pathway, involving the initial formation of the 6-aminouracil precursor followed by a controlled nitrosation, is a reliable method for obtaining this valuable intermediate. The detailed experimental protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. Adherence to the described procedures and safety precautions is crucial for the successful and safe execution of this synthesis.

References

-

Traube, W. (1900). Ueber eine neue Synthese des Theophyllins und Coffeïns. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. [Link]

Sources

An In-depth Technical Guide to 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil is a heterocyclic compound belonging to the pyrimidine family. Its core structure is a uracil ring, which is a fundamental component of nucleic acids, functionalized with an amino group at the 6-position, a nitroso group at the 5-position, a methyl group at the N3 position, and an isobutyl group at the N1 position. The presence of the electron-donating amino group and the electron-withdrawing nitroso group on adjacent carbons significantly influences the electronic properties and reactivity of the molecule, making it a versatile intermediate in organic synthesis. Uracil derivatives are recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-alkylation and substitution at the C5 and C6 positions of the uracil ring are key strategies in the development of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on the properties of structurally related compounds, we can infer some of its characteristics. The isobutyl group at the N1 position is expected to increase the lipophilicity of the molecule compared to its methyl or ethyl analogs, which may enhance its membrane permeability.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Amino-1-methyl-5-nitrosouracil | 6-Amino-1,3-dimethyl-5-nitrosouracil |

| CAS Number | 54052-67-4[1] | 6972-78-7 | 6632-68-4[2] |

| Molecular Formula | C₉H₁₄N₄O₃[3] | C₅H₆N₄O₃ | C₆H₈N₄O₃[4] |

| Molecular Weight | 226.23 g/mol | 170.13 g/mol | 184.15 g/mol [4] |

| Appearance | Data not available | Crystalline powder[5] | Solid[4] |

| Melting Point | Data not available | >300 °C | Data not available |

| Solubility | Data not available | Data not available | >27.6 µg/mL (at pH 7.4)[2] |

| pKa | Data not available | Data not available | Data not available |

Synthesis

The synthesis of this compound typically proceeds through a two-step process starting from 6-amino-1-isobutyl-3-methyluracil. The key transformation is the nitrosation of the C5 position of the uracil ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the nitrosation of 6-aminouracil derivatives.

Materials:

-

6-amino-1-isobutyl-3-methyluracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Distilled water

-

Ethanol

-

Ice bath

-

Magnetic stirrer

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of the Starting Material: In a round-bottom flask, dissolve 6-amino-1-isobutyl-3-methyluracil in a suitable aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) with continuous stirring.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Preparation of the Nitrosating Agent: In a separate beaker, prepare a cold solution of sodium nitrite in distilled water.

-

Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the cooled solution of 6-amino-1-isobutyl-3-methyluracil while maintaining the temperature below 5 °C and stirring vigorously. The progress of the reaction can be monitored by the color change of the solution.

-

Reaction Completion and Product Isolation: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. The solid product that precipitates out is then collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. The final product is then dried under vacuum.

Caption: Synthesis workflow for this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[1]

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to confirm the presence of the isobutyl and methyl groups, as well as the amino protons.

-

¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, C=O stretches of the uracil ring, and the N=O stretch of the nitroso group.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions within the molecule.

Potential Applications and Biological Activity

While the specific biological activities of this compound have not been extensively reported, the broader class of 5- and 6-substituted uracil derivatives has shown a wide range of pharmacological properties.[6] These include:

-

Antimicrobial and Antiviral Activity: Many uracil derivatives are known to possess antimicrobial and antiviral properties.[6][7]

-

Anticancer Activity: Substituted uracils are a well-established class of compounds with potential as anticancer agents.[6]

-

Enzyme Inhibition: The structural similarity of uracil derivatives to endogenous nucleobases makes them potential inhibitors of various enzymes involved in nucleic acid metabolism.

The presence of the nitroso group suggests that the compound could participate in redox reactions and potentially act as a nitric oxide donor under certain conditions. N-nitroso compounds have been studied for their biological activities, including mutagenicity.[8] The increased lipophilicity due to the isobutyl group might influence its biological activity profile compared to less lipophilic analogs.

Caption: Potential applications of this compound.

Conclusion

This compound is a fascinating molecule with potential for further exploration in medicinal chemistry and drug discovery. While there is a lack of comprehensive published data on its specific physicochemical properties and biological activities, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of the compound based on available information and knowledge of related structures, highlighting the need for further experimental investigation to fully elucidate its properties and potential applications.

References

-

PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil. [Link]

-

SIELC Technologies. This compound. [Link]

-

Cenmed. 1-isobutyl-3-methyl-5-nitroso-6-amino uracil (C007B-581725). [Link]

-

PubChem. 6-Amino-5-nitrosouracil. [Link]

-

MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

-

MDPI. Terahertz Spectral Properties of 5-Substituted Uracils. [Link]

-

Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives. [Link]

-

PubMed. N1,N3-disubstituted Uracils as Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase. [Link]

-

National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

-

ResearchGate. In vitro proliferative activity of 6-substituted uracil derivatives. [Link]

-

PubMed. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. [Link]

-

Lirias. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

-

ResearchGate. Synthesis of substituted uracil derivatives at N1 and N3 positions. [Link]

-

Bentham Science. N-heterocycles: Recent Advances in Biological Applications. [Link]

-

PubMed. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a key heterocyclic intermediate in synthetic organic and medicinal chemistry. We will delve into its chemical identity, provide detailed protocols for its synthesis, explore its reactivity, and discuss its significant applications as a precursor in the development of pharmacologically active compounds.

Chemical Identity and Properties

CAS Number: 54052-67-4[1]

IUPAC Name: 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione[1]

This compound belongs to the family of 5-nitrosouracils, which are characterized by a uracil scaffold substituted with a nitroso group at the C5 position. The presence of the isobutyl group at the N1 position and the methyl group at the N3 position imparts specific solubility and steric properties that can influence its reactivity and the characteristics of its downstream products.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₄O₃ | Calculated |

| Molecular Weight | 226.23 g/mol | Calculated |

| Appearance | Typically a colored solid | Inferred from related compounds |

| Solubility | Soluble in many organic solvents | General knowledge |

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the preparation of its precursor, 6-Amino-1-isobutyl-3-methyluracil, followed by a nitrosation reaction.

Synthesis of the Precursor: 6-Amino-1-isobutyl-3-methyluracil

The synthesis of N1,N3-disubstituted-6-aminouracils is a well-established procedure in organic chemistry. A common method involves the condensation of a substituted urea with cyanoacetic acid or its derivatives, followed by cyclization.[2]

Reaction Scheme:

Figure 1: General synthesis pathway for 6-Amino-1-isobutyl-3-methyluracil.

Experimental Protocol:

Materials:

-

1-Isobutyl-3-methylurea

-

Cyanoacetic acid

-

Acetic anhydride

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-isobutyl-3-methylurea (1 equivalent) and cyanoacetic acid (1 equivalent) in acetic anhydride.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude cyanoacetylurea intermediate.

-

Cyclization: Dissolve the crude intermediate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the solution to 80-90 °C for 1-2 hours to facilitate the ring closure.

-

Cool the reaction mixture in an ice bath and neutralize it with concentrated hydrochloric acid to a pH of approximately 6-7.

-

The product, 6-Amino-1-isobutyl-3-methyluracil, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Nitrosation to Yield this compound

The final step is the nitrosation of the 6-aminouracil precursor. This is an electrophilic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, attacks the electron-rich C5 position of the uracil ring.[1]

Reaction Scheme:

Figure 2: Nitrosation of 6-Amino-1-isobutyl-3-methyluracil.

Experimental Protocol:

Materials:

-

6-Amino-1-isobutyl-3-methyluracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Glacial acetic acid

-

Distilled water

-

Ice

Step-by-Step Methodology:

-

Dissolution of Precursor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 6-Amino-1-isobutyl-3-methyluracil (1 equivalent) in a mixture of water and your chosen acid (e.g., 1 M HCl or 50% aqueous acetic acid).

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of nitrous acid and minimize side reactions.

-

Preparation of Nitrosating Agent Solution: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled suspension of the aminouracil precursor over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration.

-

Wash the product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the product in a desiccator over a suitable drying agent. Further purification, if necessary, can be achieved by recrystallization.

Reactivity and Synthetic Applications

The primary synthetic utility of 6-amino-5-nitrosouracils lies in their role as precursors to purine derivatives, particularly xanthines.[2][3] The nitroso group at the C5 position and the amino group at the C6 position are key functionalities that enable the construction of the imidazole ring of the purine system.

Synthesis of 8-Substituted Xanthines

The general strategy involves the reduction of the nitroso group to an amino group, followed by condensation with a one-carbon unit (e.g., a carboxylic acid or its derivative) and subsequent cyclization.

Reaction Pathway:

Figure 3: General pathway for the synthesis of 8-substituted xanthines.

This pathway is highly valuable in drug discovery as the 8-position of the xanthine scaffold is a key point for modification to modulate pharmacological activity.[3] Xanthine derivatives have a broad range of biological activities, including adenosine receptor antagonism, phosphodiesterase inhibition, and anti-inflammatory effects.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and for monitoring the progress of its synthesis.

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[1] |

| Detection | UV detection at a wavelength where the compound has significant absorbance. |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

As with all nitroso compounds, there is a potential for mutagenicity, and therefore, it should be handled with appropriate caution.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials and its key role as a precursor to a wide range of pharmacologically relevant 8-substituted xanthines make it a compound of significant interest to researchers in drug discovery and medicinal chemistry. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate its use in the laboratory and to support the development of novel therapeutic agents.

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 6-Aminouracil in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Aly, A. A., Osman, E. M., Mostafa, S. M., Bedair, T. M., Abd-Elmonem, M., Sadek, K. U., & Mohamed, A. H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- Hinz, S., Bergholz, J., Seibt, A., & Müller, C. E. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 99.

- Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60.

- Bari, S., & Sharma, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5666-5678.

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

Spectroscopic Characterization of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The structural modifications of the uracil backbone, including the amino, nitroso, isobutyl, and methyl groups, give rise to a unique spectral fingerprint.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₉H₁₄N₄O₃ and a molecular weight of 226.236 g/mol .[2] The presence of an isobutyl group enhances its lipophilicity, which may influence its membrane permeability.[1] The nitroso group, an electron-withdrawing moiety, plays a significant role in the molecule's reactivity and potential biological activity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of similar uracil derivatives.[3]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Experimental Choices |

| ~7.5 - 8.5 | Singlet (broad) | 2H | -NH₂ | The broadness of the amino proton signal is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration. |

| ~3.8 - 4.0 | Doublet | 2H | N-CH₂ (isobutyl) | This signal corresponds to the methylene protons of the isobutyl group attached to the nitrogen atom. The doublet arises from coupling with the adjacent methine proton. |

| ~3.3 - 3.5 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom of the uracil ring appears as a sharp singlet due to the absence of adjacent protons. |

| ~2.0 - 2.3 | Multiplet | 1H | -CH (isobutyl) | This multiplet is due to the methine proton of the isobutyl group, which is coupled to both the methylene and the two methyl groups. |

| ~0.9 - 1.1 | Doublet | 6H | -CH(CH₃)₂ (isobutyl) | The two methyl groups of the isobutyl moiety are diastereotopic and appear as a doublet due to coupling with the methine proton. |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon atoms are presented below.

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Experimental Choices |

| ~160 - 165 | C=O (C4) | The carbonyl carbons of the uracil ring are deshielded and appear at a lower field. |

| ~150 - 155 | C=O (C2) | Similar to C4, this carbonyl carbon is also in a low-field region. |

| ~145 - 150 | C6 | The carbon atom bearing the amino group is significantly influenced by the nitrogen's electron-donating effect. |

| ~115 - 125 | C5 | The carbon atom attached to the nitroso group is deshielded. |

| ~50 - 55 | N-CH₂ (isobutyl) | The methylene carbon of the isobutyl group is shielded compared to the ring carbons. |

| ~28 - 32 | N-CH₃ | The methyl carbon attached to the nitrogen is in a typical range for N-alkyl groups. |

| ~25 - 29 | -CH (isobutyl) | The methine carbon of the isobutyl group. |

| ~19 - 22 | -CH(CH₃)₂ (isobutyl) | The methyl carbons of the isobutyl group appear in the upfield region of the spectrum. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance-III 500 MHz instrument, equipped with a PABBO probe.[3]

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon-13 frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed below, with assignments based on known vibrational frequencies of similar compounds.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Medium, Broad | N-H stretch | Amino (-NH₂) |

| 2960 - 2870 | Medium | C-H stretch | Isobutyl and Methyl |

| 1710 - 1650 | Strong | C=O stretch | Uracil ring carbonyls |

| 1640 - 1600 | Medium | N-H bend | Amino (-NH₂) |

| 1500 - 1450 | Medium | N=O stretch | Nitroso (-N=O) |

| 1400 - 1350 | Medium | C-N stretch | Ring and substituents |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. This method is chosen for its ability to produce high-quality spectra for solid samples.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer or a Spex-Ramalab spectrophotometer.[4]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum to produce the final IR spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrum

The predicted key ions in the mass spectrum of this compound are:

| m/z | Ion | Significance |

| 226 | [M]⁺ | Molecular ion |

| 183 | [M - C₃H₇]⁺ | Loss of a propyl radical from the isobutyl group |

| 169 | [M - C₄H₉]⁺ | Loss of the isobutyl radical |

| 141 | [M - C₄H₉ - CO]⁺ | Subsequent loss of carbon monoxide |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like HPLC.[2]

-

Ionization:

-

Electron Impact (EI): This is a hard ionization technique that causes extensive fragmentation, providing valuable structural information.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight. For MS-compatible applications, mobile phases containing formic acid are often used.[2]

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS techniques, provides a detailed and validated structural characterization. The predicted spectral data and outlined experimental protocols in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related uracil derivatives. The enhanced lipophilicity conferred by the isobutyl group, combined with the reactivity of the nitroso moiety, makes this compound a compelling candidate for further investigation in drug discovery programs.[1]

References

-

Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Oriental Journal of Chemistry. (1991). Vibrational Spectra of 6-Amino-5-Nitroso-2-Thiouracil. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: Understanding the Molecule

This compound belongs to the pyrimidine class of heterocyclic compounds. Its structure, featuring a uracil backbone with amino, isobutyl, methyl, and nitroso functional groups, suggests a unique combination of physicochemical properties that are critical to its behavior in both in vitro and in vivo systems. The presence of the isobutyl group is anticipated to increase lipophilicity compared to simpler analogs, potentially influencing its solubility and membrane permeability.[1] The nitroso group, an electron-withdrawing moiety, is a key reactive center that can dictate the compound's stability and degradation pathways.[1]

A thorough understanding of the solubility and stability of this molecule is a prerequisite for its development as a potential therapeutic agent. These parameters are fundamental to formulation design, bioavailability, and ensuring safety and efficacy. This guide will detail the necessary experimental frameworks to robustly characterize these critical attributes.

Solubility Profiling

A comprehensive solubility profile is essential for determining the appropriate solvent systems for analytical testing, formulation, and biological assays. The solubility of a compound is influenced by its molecular structure, the solvent's properties, and environmental factors such as temperature.

Predicted Solubility Behavior

Based on the solubility of analogous compounds, we can infer a likely solubility profile for this compound. For instance, 6-aminouracil is soluble in several organic solvents including dimethyl sulfoxide (DMSO), acetone, chloroform, and dichloromethane.[2] The closely related 6-Amino-1,3-dimethyl-5-nitrosouracil exhibits slight solubility in DMSO and methanol, which can be improved with heating.[1] Given the presence of the lipophilic isobutyl group, it is probable that this compound will exhibit favorable solubility in polar aprotic solvents and limited solubility in aqueous media.

Experimental Determination of Solubility

A quantitative analysis of solubility should be performed using a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a mobile phase of acetonitrile and water, acidified with phosphoric or formic acid, has been shown to be suitable for the analysis of this compound.[3]

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at ambient temperature and 37°C.

Materials:

-

This compound

-

HPLC-grade solvents: Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for at least 24 hours to ensure saturation.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or µg/mL.

Expected Solubility Data

The following table provides a template for presenting the experimentally determined solubility data.

| Solvent System | Temperature (°C) | Expected Solubility (µg/mL) |

| Water | 25 | Low |

| PBS (pH 7.4) | 37 | Low (>27.6, based on analog)[4] |

| Ethanol | 25 | Moderate |

| Methanol | 25 | Moderate |

| Acetonitrile | 25 | Moderate |

| DMSO | 25 | High |

| PEG 400 | 25 | Moderate to High |

Stability Assessment

Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this assessment, providing insights into the molecule's intrinsic stability.[5]

Potential Degradation Pathways

Based on the chemistry of uracil and nitroso compounds, several degradation pathways can be anticipated:

-

Hydrolysis: The uracil ring may be susceptible to hydrolytic cleavage, particularly at acidic or basic pH.

-

Oxidation: The amino and nitroso groups can be susceptible to oxidation, leading to the formation of various degradation products.

-

Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation of the nitroso group and the uracil ring.

The following diagram illustrates a generalized workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Stability-Indicating Method Development

A crucial aspect of stability testing is the development and validation of a stability-indicating analytical method. This method must be able to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's purity and the extent of degradation. The previously mentioned HPLC method can serve as a starting point for developing a stability-indicating assay.[3]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound solution (in a suitable solvent like acetonitrile/water)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Temperature-controlled chambers

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and incubate at an elevated temperature. Withdraw and neutralize samples as in the acid hydrolysis study.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature. Monitor the reaction and take samples at appropriate time intervals.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Dissolve samples in a suitable solvent for HPLC analysis at different time points.

-

Photostability: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.

-

For all studies, analyze the stressed samples using the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Potential Degradation Pathway of the Nitroso Group

The C-nitroso group is a potential site of degradation. A plausible pathway involves the reduction of the nitroso group to an amino group, or its rearrangement and cleavage under certain conditions.

Caption: A simplified potential degradation pathway.

Conclusion and Recommendations

This technical guide outlines a systematic approach for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the protocols and insights provided, based on analogous structures and established scientific principles, offer a robust framework for researchers.

It is recommended that a full solubility profile be established in a range of pharmaceutically relevant solvents. Furthermore, comprehensive forced degradation studies should be conducted to identify potential degradants and establish the intrinsic stability of the molecule. The development and validation of a stability-indicating HPLC method is a critical prerequisite for accurate and reliable stability assessment. The data generated from these studies will be invaluable for guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.

References

-

BioCrick. 6-Aminouracil | CAS:873-83-6 | High Purity | Manufacturer. [Link]

-

Akhiyarov, A. A., & Ivanov, S. P. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Vestnik Bashkirskogo Universiteta, 26(3), 635-640. [Link]

-

PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil. [Link]

-

SIELC Technologies. (2018, May 16). This compound. [Link]

-

ResearchGate. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. [Link]

-

Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 0008 Forced degradation studies. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Aminouracil | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

The Diverse Biological Landscape of 6-Aminouracil Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The 6-aminouracil core, a pyrimidine derivative, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility and synthetic accessibility have made it a cornerstone for developing a wide array of heterocyclic compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of 6-aminouracil derivatives, moving beyond a simple catalog of findings to offer insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will dissect the anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties of these compounds, presenting key data, detailed protocols, and logical frameworks to empower researchers and drug development professionals in their quest for novel therapeutic agents.

The 6-Aminouracil Scaffold: A Foundation for Chemical Diversity

6-Aminouracil is a derivative of uracil, a fundamental nucleobase of RNA, distinguished by an amino group at the C-6 position.[4] This seemingly simple modification profoundly influences the molecule's electronic properties and reactivity, rendering it an exceptionally versatile building block.[5] It can function as both a nucleophile and an electrophile, enabling its use in a multitude of synthetic transformations to generate fused heterocyclic systems like pyrido-pyrimidines, pyrrolo-pyrimidines, and pyrimido-pyrimidines.[1][3]

A key advancement in the synthesis of 6-aminouracil derivatives is the application of Multi-Component Reactions (MCRs). These reactions, which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, offer significant advantages in efficiency, atom economy, and reduced waste.[6][7] This makes MCRs a powerful, green-chemistry-aligned tool for rapidly generating libraries of diverse 6-aminouracil derivatives for biological screening.[3][6]

Caption: General workflow for generating diverse derivatives using MCRs.

Anticancer Activities: Targeting Malignant Proliferation

Derivatives of 6-aminouracil have demonstrated a broad spectrum of anticancer activities, operating through various mechanisms to inhibit tumor growth and induce cell death.[3][8]

Mechanisms of Antitumor Action

The anticancer efficacy of these compounds stems from their ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation.

-

Enzyme Inhibition: A primary mechanism involves the targeted inhibition of enzymes critical to cancer progression.

-

Cathepsin B: Certain derivatives have been shown to inhibit cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumors and plays a role in invasion and metastasis.[9] For example, a phenyl thiourea derivative of 6-aminouracil exhibited 82.3% inhibition of cathepsin B, significantly higher than the reference drug doxorubicin (18.7%).[9]

-

Cyclin-Dependent Kinase 2 (CDK2): Fused pyrimidine derivatives synthesized via MCRs using 6-aminothiouracil have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle whose dysregulation is a hallmark of cancer.[10]

-

Thymidylate Synthase (TS): As pyrimidine analogs, these compounds can function as antimetabolites that disrupt nucleic acid synthesis.[11] Like the well-known drug 5-Fluorouracil, they can interfere with enzymes like Thymidylate Synthase, which is essential for the de novo synthesis of thymidine, a necessary component of DNA.[11][12]

-

-

DNA Interaction: The planar structure of some 5-cinnamoyl-6-aminouracil derivatives allows them to intercalate between the base pairs of DNA.[13][14] This physical interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The cytotoxic effects of many 6-aminouracil derivatives culminate in the induction of programmed cell death, or apoptosis.[15] This can be triggered by upstream events like DNA synthesis inhibition or the disruption of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[16]

Caption: Key mechanisms of anticancer activity for 6-aminouracil derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| Phenyl thiourea derivative | Prostate (PC3) | 82.3% inhibition | Doxorubicin | 18.7% inhibition | [9] |

| Furan-bridged derivative (5a) | Prostate (PC3) | 7.02 | Doxorubicin | 0.93 | [9] |

| Chloroacetyl derivative (4) | Prostate (PC3) | 21.21 | Doxorubicin | 0.93 | [9] |

| Bis(6-amino-2-thiouracil) | Cervical (HeLa) | 4.18 - 10.20 | 5-Fluorouracil | 12.08 (µg/mL) | [12] |

| 1,3-dimethyl-5-cinnamoyl | Leukemia (L1210) | Cytotoxic in vitro | - | - | [13] |

| Pyrido[2,3-d]pyrimidine (19j) | Pancreatic (Panc-1) | 1.1 | Doxorubicin | 1.1 | [8] |

*Data presented as percent inhibition of cathepsin B enzyme activity, not IC₅₀.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of 6-aminouracil derivatives against a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-aminouracil derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a negative control (medium only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Properties: Combating Pathogenic Microbes

The 6-aminouracil scaffold has also been exploited to develop agents with significant antimicrobial activity, including antibacterial and antifungal properties.[3][17][18]

Mechanisms of Antimicrobial Action

-

Inhibition of Bacterial DNA Polymerase IIIC (Pol IIIC): Certain substituted 6-anilinouracils are potent and highly selective inhibitors of DNA polymerase IIIC, an enzyme essential for DNA replication in Gram-positive bacteria.[19][20] This specificity provides a targeted mechanism of action against organisms like Bacillus subtilis and Staphylococcus aureus while sparing Gram-negative bacteria and eukaryotic cells.[8][20]

-

Membrane Permeabilization: Some amphiphilic 6-methyluracil derivatives have been shown to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[15] This leads to leakage of cellular contents and ultimately cell death.

Spectrum of Activity

Derivatives have shown a broad range of activity. Acyclic nucleoside analogs have demonstrated more pronounced effects against Gram-positive bacteria (B. cereus, B. subtilis, S. aureus) compared to Gram-negative strains.[8] Other synthesized compounds have also shown efficacy against the fungus Candida albicans.[3] Notably, some derivatives are active against resistant strains of Staphylococcus aureus and other ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria).[15]

Antiviral and Enzyme Inhibitory Potential

Antiviral Research

The structural similarity of uracil derivatives to natural nucleobases makes them prime candidates for development as antiviral agents.[18] Research has focused on their ability to inhibit viral replication.

-

Activity against HSV-1 and HIV-1: Several series of 6-(arylthio)uracils and related derivatives have been synthesized and screened for in vitro activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).[21][22] While many compounds showed limited effects, some exhibited marginal activity, indicating that the 6-aminouracil scaffold is a viable starting point for further optimization.[21]

Broader Enzyme Inhibition

Beyond cancer-specific enzymes, 6-aminouracil derivatives have been designed to inhibit other therapeutically relevant enzymes.

-

Thymidine Phosphorylase (TP): Novel 6-bridged imidazolyluracil derivatives have been rationally designed as inhibitors of human thymidine phosphorylase, an enzyme involved in pyrimidine salvage pathways and angiogenesis.[23]

-

Adenosine-3',5'-cyclic Phosphate Phosphodiesterase (PDE): Certain derivatives show a strong inhibitory action against this enzyme, which is involved in signal transduction. This inhibition translates to potential pharmacological applications as diuretics, platelet aggregation inhibitors, and bronchodilators.[5][24]

Conclusion and Future Perspectives

The 6-aminouracil scaffold is a remarkably fruitful starting point for the discovery of new bioactive molecules. Its synthetic tractability, particularly through modern methods like multi-component reactions, allows for the creation of vast chemical diversity. Research has firmly established the potential of its derivatives as anticancer, antimicrobial, and antiviral agents, often acting through the specific inhibition of key enzymes.[3]

The future of drug development with this scaffold lies in several key areas:

-

Rational Design: Leveraging computational modeling and a deeper understanding of enzyme active sites to design derivatives with enhanced potency and selectivity.[12][23]

-

Targeting Resistance: Developing novel derivatives specifically aimed at overcoming known drug resistance mechanisms in both cancer and infectious diseases.[15]

-

Combination Therapies: Exploring the synergistic effects of 6-aminouracil derivatives when used in combination with existing therapeutic agents.

By continuing to explore the rich chemistry and diverse biology of 6-aminouracil derivatives, the scientific community is well-positioned to develop the next generation of targeted therapies for a range of human diseases.

References

-

Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]

-

Javahershenas, R. (2021). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. SciSpace. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 6-Aminouracil in Modern Pharmaceutical Synthesis. [Link]

-

Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497-502. [Link]

-

Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry. [Link]

-

Javahershenas, R. (2021). Recent applications of aminouracil in multicomponent reactions. ResearchGate. [Link]

-

Zhi, C., et al. (2002). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry. [Link]

-

Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

Youssif, S. (2000). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic. ResearchGate. [Link]

-

McNally, V. A., et al. (2008). Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. Journal of Pharmacy and Pharmacology. [Link]

-

Aremu, O. S., et al. (2020). Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Taylor & Francis Online. [Link]

-

Zhi, C., et al. (2002). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. PubMed. [Link]

-

Wikipedia. (n.d.). Uracil. [Link]

- Google Patents. (1975).

-

Jinshengyuan. (2026). Comprehensive Guide to 6 Aminouracil: Properties, Uses, and Suppliers. [Link]

-

Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

El-Emam, A. A., et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. ResearchGate. [Link]

-

Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

-

Radini, I. A. M. (n.d.). A Multi-Component Reaction to 6-Aminothiouracils: Synthesis, Mechanistic Study and Antitumor Activity. Longdom Publishing. [Link]

-

Benci, K., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC - PubMed Central. [Link]

-

Shaker, R. M., et al. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate. [Link]

-

El-Emam, A. A., et al. (2001). SYNTHESIS OF CERTAIN 6-(ARYLTHIO)URACILS AS POTENTIAL ANTIVIRAL AGENTS. AFINIDAD, 58(494), 269-274. [Link]

-

Zobov, V. V., et al. (2026). Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. PubMed. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Guide to 6 Aminouracil_ Properties, Uses, and Suppliers-pharma ingredients [hbgxchemical.com]

- 5. Buy 6-Aminouracil (EVT-1202339) | 143519-00-0 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 9. scirp.org [scirp.org]

- 10. longdom.org [longdom.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Uracil - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. SYNTHESIS OF CERTAIN 6-(ARYLTHIO)URACILS AS POTENTIAL ANTIVIRAL AGENTS | Semantic Scholar [semanticscholar.org]

- 23. academic.oup.com [academic.oup.com]

- 24. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]

role of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil as a synthetic intermediate

An In-Depth Technical Guide to 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil as a Synthetic Intermediate

Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold

In the landscape of heterocyclic chemistry, particularly in the domain of drug discovery and materials science, the strategic selection of starting materials is paramount. This compound is a highly functionalized pyrimidine derivative that serves as a potent and versatile synthetic intermediate. Its value lies in the unique arrangement of reactive functional groups: a nucleophilic amino group at the C6 position, an electrophilic nitroso group at the C5 position, and the inherent reactivity of the uracil ring. This configuration makes it an ideal precursor for the construction of a wide array of fused heterocyclic systems, most notably purine analogues like theophylline and other biologically significant scaffolds such as pyrazolo[3,4-d]pyrimidines and pteridines.

This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound. We will delve into the mechanistic underpinnings of its preparation and its subsequent transformations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Data

A clear understanding of the intermediate's properties is the foundation for its effective use in synthesis.

| Property | Value |

| IUPAC Name | 6-amino-1-isobutyl-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione |

| Synonyms | 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione[1] |

| CAS Number | 54052-67-4[1] |

| Molecular Formula | C₉H₁₄N₄O₃ |

| Molecular Weight | 226.23 g/mol |

| Appearance | Typically a colored solid (e.g., violet, blue, or green) |

| Solubility | Generally soluble in polar organic solvents like DMF and DMSO; slightly soluble in alcohols[2]. |

Part 1: Synthesis of the Core Intermediate

The preparation of 6-amino-5-nitrosouracil derivatives is a classic and efficient transformation known since the early days of purine synthesis.[3] The process involves the direct nitrosation of the corresponding 6-aminouracil precursor at the electron-rich C5 position.

Causality of the Experimental Design

The reaction is an electrophilic aromatic substitution on the pyrimidine ring. The C6-amino group is a strong activating group, directing the incoming electrophile—the nitrosonium ion (NO⁺)—to the adjacent C5 position. The nitrosonium ion is generated in situ from sodium nitrite under acidic conditions. Maintaining a low temperature (0–5 °C) is critical to prevent the decomposition of the unstable nitrous acid and to control the reaction's exothermicity, thereby minimizing the formation of by-products.[2]

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 6-Amino-1-isobutyl-3-methyluracil in a suitable aqueous acidic medium (e.g., 10% aqueous acetic acid).

-

Cooling: Place the flask in an ice-salt bath and cool the suspension to 0–5 °C with vigorous stirring.

-

Nitrosating Agent Preparation: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold distilled water.

-

Nitrosation: Add the sodium nitrite solution dropwise to the cooled uracil suspension over 30-45 minutes. It is crucial to maintain the internal temperature below 5 °C throughout the addition. A distinct color change (often to a deep blue, violet, or green) will indicate the formation of the nitroso product.

-

Reaction Monitoring & Completion: Continue stirring the reaction mixture at 0–5 °C for an additional 1-2 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Collect the resulting colored precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with copious amounts of cold distilled water (to remove inorganic salts) and then with cold ethanol (to remove residual acetic acid and facilitate drying).

-

Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The product is typically obtained in high yield (>90%) and purity.

Workflow Diagram: Synthesis of the Nitroso Intermediate

Caption: Synthesis of the target intermediate via electrophilic nitrosation.

Part 2: The Intermediate in Action: A Gateway to Fused Heterocycles

The synthetic utility of this compound stems from the two adjacent functional groups at C5 and C6, which act as a handle for annulation reactions to form a second ring.

Application 1: Synthesis of 8-Substituted Purines (Xanthine Analogues)